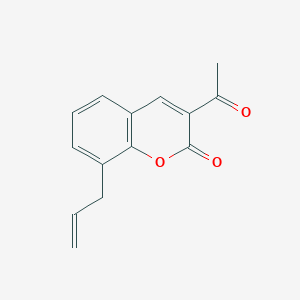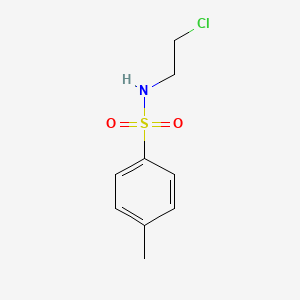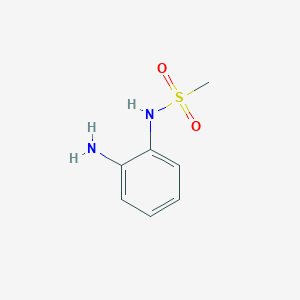![molecular formula C9H17NS B1295961 8-Méthyl-1-thia-4-azaspiro[4.5]décane CAS No. 31404-03-2](/img/structure/B1295961.png)
8-Méthyl-1-thia-4-azaspiro[4.5]décane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-1-thia-4-azaspiro[4.5]decane is a heterocyclic compound with the molecular formula C9H17NS. It features a spirocyclic structure, which includes a sulfur atom and a nitrogen atom within the ring system.
Applications De Recherche Scientifique
8-Methyl-1-thia-4-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer activity.
Materials Science: The unique spirocyclic structure makes it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Studies: It is used as a building block for the synthesis of biologically active molecules.
Mécanisme D'action
Target of Action
The primary targets of 8-Methyl-1-thia-4-azaspiro[4It has been associated with anticancer activity , suggesting that it may interact with targets involved in cell proliferation and survival.
Mode of Action
The exact mode of action of 8-Methyl-1-thia-4-azaspiro[4It is known to be involved in the synthesis of thiazolopyrimidine and 1,3,4-thiadiazole compounds . These compounds have been associated with various biological activities, including anticancer effects .
Biochemical Pathways
The biochemical pathways affected by 8-Methyl-1-thia-4-azaspiro[4Its role in the synthesis of thiazolopyrimidine and 1,3,4-thiadiazole compounds suggests that it may influence pathways related to these structures .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Methyl-1-thia-4-azaspiro[4It is known to be a liquid at room temperature , which could influence its absorption and distribution.
Result of Action
The molecular and cellular effects of 8-Methyl-1-thia-4-azaspiro[4It has been associated with anticancer activity , suggesting that it may induce cell death or inhibit cell proliferation in certain cancer types.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8-Methyl-1-thia-4-azaspiro[4It is recommended to be stored under inert gas , indicating that exposure to oxygen or other reactive gases may affect its stability.
Analyse Biochimique
Biochemical Properties
8-Methyl-1-thia-4-azaspiro[4.5]decane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 8-Methyl-1-thia-4-azaspiro[4.5]decane on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, thereby highlighting its potential as an anticancer agent . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, further emphasizing its impact on cellular functions.
Molecular Mechanism
At the molecular level, 8-Methyl-1-thia-4-azaspiro[4.5]decane exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . This inhibition results in altered gene expression and subsequent changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methyl-1-thia-4-azaspiro[4.5]decane change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that while the compound remains stable under certain conditions, it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound has also been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 8-Methyl-1-thia-4-azaspiro[4.5]decane vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
8-Methyl-1-thia-4-azaspiro[4.5]decane is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell proliferation . These interactions underscore the compound’s potential as a modulator of metabolic pathways.
Transport and Distribution
Within cells and tissues, 8-Methyl-1-thia-4-azaspiro[4.5]decane is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 8-Methyl-1-thia-4-azaspiro[4.5]decane plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent modulation of cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1-thia-4-azaspiro[4.5]decane typically involves a multi-step process. One common method includes the condensation of 4-methylcyclohexanone with an amine and a thiol. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
Industrial production of 8-Methyl-1-thia-4-azaspiro[4.5]decane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-1-thia-4-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Thia-4-azaspiro[4.5]decane: Lacks the methyl group at the 8-position.
8-Methyl-1-oxa-4-azaspiro[4.5]decane: Contains an oxygen atom instead of sulfur.
8-Methyl-1-thia-4-azaspiro[4.5]undecane: Has an extended carbon chain.
Uniqueness
8-Methyl-1-thia-4-azaspiro[4.5]decane is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure, which imparts distinct chemical reactivity and biological activity. The methyl group at the 8-position also influences its steric and electronic properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
8-methyl-1-thia-4-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-8-2-4-9(5-3-8)10-6-7-11-9/h8,10H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSMXZFIYFMBQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)NCCS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














